2'-Methoxyacetophenone
Overview
Description
Synthesis Analysis
2'-Methoxyacetophenone has been synthesized through various methods, including the Friedel-Crafts acylation of anisole with acetic anhydride over modified zeolite catalysts, showing high selectivity and conversion rates (Niu Li-bo, 2009). Another approach involves the organometallic route, where 2′-Hydroxy-6′-methoxyacetophenone was efficiently obtained from 3-methoxyphenol, highlighting the versatility of synthetic routes for this compound (Z. Mincheva et al., 1995).
Molecular Structure Analysis
Studies on 2'-Methoxyacetophenone have extensively analyzed its molecular structure using techniques such as X-ray powder diffraction and spectroscopic methods. For instance, a family of o-hydroxyacetophenone derivatives, including variants of 2'-Methoxyacetophenone, have been structurally characterized, revealing insights into their molecular geometries and intermolecular interactions (Basab Chattopadhyay et al., 2012).
Chemical Reactions and Properties
2'-Methoxyacetophenone participates in various chemical reactions, demonstrating its reactivity and functional utility. One study highlighted its efficiency as a photosensitizer for cyclobutane pyrimidine dimer formation, indicating its potential in photochemical applications (Lizhe Liu et al., 2015). Another research focused on bromophilic substitution/carbophilic substitution cascade reactions of α,α-dibromo-2-methoxyacetophenone, showing its versatility in synthetic chemistry (J. Tatar et al., 2010).
Physical Properties Analysis
The physical properties of 2'-Methoxyacetophenone, such as solubility, melting point, and boiling point, are crucial for its applications in various chemical processes. While specific details on these properties are not directly available from the reviewed literature, they can be inferred from related compounds and are critical for practical applications in synthesis and material science.
Chemical Properties Analysis
2'-Methoxyacetophenone's chemical properties, including its reactivity, stability, and interactions with other chemical entities, are essential for understanding its behavior in chemical reactions and potential applications. For example, its role as a photosensitizer in the formation of cyclobutane pyrimidine dimers underlines its chemical utility in facilitating specific photochemical reactions (Lizhe Liu et al., 2015).
Scientific Research Applications
Quantum Chemical and Structure-Activity Relation Studies
2'-Methoxyacetophenone has been explored in quantum chemical and structure-activity relation studies. For instance, Arjunan et al. (2014) optimized the stable geometry of 2-hydroxy-4-methoxyacetophenone using DFT/B3LYP method and analyzed its structural parameters, thermodynamic properties, and vibrational frequencies. The study also investigated the compound’s NMR isotropic chemical shifts, molecular orbitals, electron density, electrostatic potential, and various reactivity descriptors like chemical hardness and electrophilicity (Arjunan et al., 2014).
Photosensitizer for DNA Damage
2'-Methoxyacetophenone has been identified as an efficient photosensitizer for cyclobutane pyrimidine dimer formation. Liu et al. (2015) demonstrated its ability to photosensitize the triplet state of a thymidine dinucleotide, indicating its potential for time-resolved experiments on the triplet-sensitizing process (Liu et al., 2015).
Inhibitory Properties Against Enzymes and Cancer Cells
2'-Hydroxy-5'-methoxyacetophenone, a derivative of 2'-Methoxyacetophenone, has been shown to inhibit aldose reductase, alpha-amylase, and collagenase enzymes. Wang and Zhi (2021) also found that it exhibits significant cytotoxic activities against ovarian cancer cell lines, suggesting its potential in cancer treatment (Wang & Zhi, 2021).
Chemical Synthesis and Reaction Studies
The compound has been utilized in various chemical synthesis and reaction studies. For example, Ali et al. (1988) investigated its reaction with thionyl chloride in the presence of pyridine, revealing insights into plausible mechanisms for the conversion (Ali et al., 1988).
Organometallic Synthesis
2'-Methoxyacetophenone has been involved in organometallic synthesis routes. Mincheva et al. (1995) achieved a 66% yield of 2′-Hydroxy-6′-methoxyacetophenone from 3-methoxyphenol using a palladium-catalyzed process, showcasing the compound's role in advanced synthetic methods (Mincheva et al., 1995).
Inhibition of Conjugation with Amino Acids
Lee and Starratt (1986) found that 2,6-dihydroxyacetophenone, related to 2'-Methoxyacetophenone, inhibits the conjugation of indole-3-acetic acid with amino acids in plant tissues. This highlights its role in plant biochemistry and potential applications in agriculture or botanical studies (Lee & Starratt, 1986).
Safety And Hazards
2’-Methoxyacetophenone is harmful if swallowed. It can cause skin and eye irritation. In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If swallowed, it is recommended to rinse the mouth and seek medical attention .
properties
IUPAC Name |
1-(2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLEOPKBWNPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060375 | |
Record name | Ethanone, 1-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
245.00 to 248.00 °C. @ 760.00 mm Hg | |
Record name | 2'-Methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2'-Methoxyacetophenone | |
CAS RN |
579-74-8 | |
Record name | 2′-Methoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-Methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(2-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-METHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WYN389I4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.